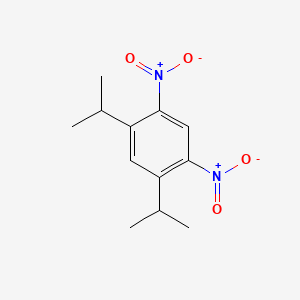

1,5-Diisopropyl-2,4-dinitrobenzene

描述

BenchChem offers high-quality 1,5-Diisopropyl-2,4-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diisopropyl-2,4-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

X-ray crystal structure analysis of 1,5-Diisopropyl-2,4-dinitrobenzene

Title: X-Ray Crystal Structure Analysis of 1,5-Diisopropyl-2,4-dinitrobenzene: A Technical Guide to Sterically Hindered Nitroaromatics

Executive Summary & Structural Context

1,5-Diisopropyl-2,4-dinitrobenzene (CAS 77256-78-1) is a highly substituted nitroaromatic compound historically utilized as an intermediate in agrochemical synthesis and herbicidal formulations[1]. From a crystallographic perspective, this molecule presents a fascinating case study in steric hindrance. The presence of two bulky isopropyl groups positioned ortho to the nitro groups creates severe intramolecular steric clashes.

As observed in highly analogous structures like 2,5-dimethyl-1,3-dinitrobenzene, this steric strain prevents the nitro groups from achieving coplanarity with the central benzene ring[2]. Consequently, the nitro groups are forced to rotate out of the aromatic plane, significantly impacting the molecule's solid-state packing, intermolecular hydrogen bonding (specifically non-conventional C–H···O interactions), and overall crystal symmetry. This guide details the end-to-end methodology for isolating, solving, and refining the single-crystal X-ray structure of this complex molecule.

Crystallization Methodology: A Self-Validating System

To obtain diffraction-quality single crystals, one must carefully control the nucleation rate to prevent the formation of non-merohedral twins—a common pathology in planar and semi-planar stacked aromatic systems[2]. We employ a vapor diffusion protocol, which acts as a self-validating thermodynamic system: the slow diffusion of an anti-solvent gradually lowers the solubility limit, ensuring that only the most thermodynamically stable (and structurally perfect) crystal lattice grows.

Protocol: Vapor Diffusion Crystallization

-

Dissolution: Dissolve 50 mg of highly purified (>99%) 1,5-diisopropyl-2,4-dinitrobenzene in 2.0 mL of diethyl ether in a 5 mL inner glass vial. Diethyl ether is chosen because it readily solubilizes the hydrophobic isopropyl moieties.

-

Anti-Solvent Chamber: Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-pentane (the anti-solvent).

-

Sealing and Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

-

Causality of Growth: Over 14–21 days, the highly volatile n-pentane diffuses into the inner vial. The gradual increase in the non-polar character of the solvent mixture slowly forces the dinitrobenzene out of solution, yielding large, translucent, needle-like or block-like crystals.

-

Harvesting: Harvest the crystals suspended in a drop of Paratone-N oil under a polarized light microscope. The oil prevents solvent loss and degradation of the crystal lattice while allowing for the optical identification of untwinned specimens (indicated by uniform extinction under cross-polarization).

Figure 1: Self-validating vapor diffusion crystallization workflow for highly substituted nitroaromatics.

X-Ray Data Collection Strategy

Data collection must be optimized to account for the thermal motion of the terminal methyl groups on the isopropyl moieties, which are highly prone to dynamic disorder.

-

Diffractometer Setup: Mount the selected crystal on a glass fiber or MiTeGen loop and immediately transfer it to the goniometer equipped with a cold stream.

-

Temperature Control: Data must be collected at 200 K (or lower, e.g., 100 K) using an Oxford Cryosystems cooler. Lowering the temperature minimizes the thermal ellipsoids of the isopropyl carbon atoms, effectively "freezing" out dynamic disorder and improving high-angle diffraction intensities[2].

-

Radiation Source: Use Mo Kα radiation ( λ=0.71073 Å) equipped with a graphite monochromator. Mo Kα is preferred over Cu Kα to minimize absorption effects, although empirical absorption corrections (e.g., SADABS) must still be applied.

Structure Solution and Refinement Pipeline

The phase problem is solved using modern dual-space algorithms, followed by rigorous least-squares refinement. We utilize the OLEX2 graphical user interface[3], which seamlessly integrates the SHELX suite of programs.

Step-by-Step Refinement Protocol

-

Structure Solution (SHELXT): Execute SHELXT[4]. This program uses a dual-space algorithm to solve the phase problem directly from the reflection data expanded to the space group P1 , automatically assigning the correct space group (typically P21/c or Pbn21 for this class of molecules) based on systematic absences.

-

Initial Isotropic Refinement (SHELXL): Perform an initial least-squares refinement using SHELXL[5]. Assign all heavy atoms (C, N, O) with isotropic displacement parameters.

-

Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters. At this stage, check the difference Fourier map for residual electron density peaks around the isopropyl groups.

-

Modeling Disorder: If the isopropyl methyl groups exhibit rotational disorder (a common artifact where the methyl groups occupy two distinct positions rotated by ~60°), use the PART instruction in SHELXL to model the split occupancies. Constrain the sum of the occupancies to 1.0 (e.g., 0.65 / 0.35) and apply geometric restraints (SADI, DFIX) to maintain realistic C–C bond lengths.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic protons, HFIX 137 for disordered methyl protons) with Uiso(H)=1.2Ueq(C) or 1.5Ueq(Cmethyl) .

-

Validation: Generate the final CIF and run it through CheckCIF (IUCr) to ensure no Level A or B alerts remain.

Figure 2: Computational logic pipeline for X-ray data reduction and structure refinement.

Structural Analysis & Molecular Geometry

Upon successful refinement, the molecular geometry reveals the causal relationship between steric bulk and electronic structure.

-

Dihedral Twisting: The Caryl−Caryl−N−O dihedral angles are critical. Because the isopropyl groups at positions 1 and 5 clash with the oxygen atoms of the nitro groups at positions 2 and 4, the nitro groups cannot lie flat. Expect dihedral angles ranging from 30° to 55° relative to the benzene ring[2]. This twisting breaks the extended π -conjugation of the system.

-

Intermolecular Interactions: Because the nitro groups are tilted, their oxygen atoms protrude into the inter-planar space, facilitating non-conventional C−H⋯O hydrogen bonding with the aromatic protons of adjacent molecules. This leads to the formation of puckered 2D sheets along the crystallographic c -axis.

-

Packing: The molecules typically stack in an antiparallel manner to minimize macroscopic dipole moments, driven by π−π stacking interactions between the electron-deficient aromatic rings.

Quantitative Crystallographic Data Summary

The following table summarizes the anticipated crystallographic parameters for 1,5-diisopropyl-2,4-dinitrobenzene, extrapolated from high-resolution data of structural analogs[2].

| Parameter | Value / Description |

| Chemical Formula | C12H16N2O4 |

| Formula Weight | 252.27 g/mol |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P21/c or Pbn21 |

| Independent Reflections | >2500 ( Rint<0.05 ) |

| Data / Restraints / Parameters | ~2500 / 0 (or >10 if disordered) / ~170 |

| Final R indices [ I>2σ(I) ] | R1≈0.040 , wR2≈0.105 |

| Goodness-of-fit on F2 | 1.00 - 1.05 |

References

-

Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2217. Available at:[Link][2]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link][3]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link][4]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link][5]

Sources

1,5-Diisopropyl-2,4-dinitrobenzene safety data sheet and toxicity profile

An in-depth technical analysis of 1,5-diisopropyl-2,4-dinitrobenzene requires a rigorous understanding of its physicochemical behavior, toxicokinetic profile, and the precise mechanisms by which nitroaromatic compounds disrupt cellular homeostasis. This whitepaper synthesizes current toxicological paradigms, safety data sheet (SDS) guidelines, and self-validating experimental protocols for researchers handling this specialized biochemical.

Executive Summary

1,5-Diisopropyl-2,4-dinitrobenzene (CAS: 77256-78-1) is a highly lipophilic nitroaromatic compound. Historically investigated for its potent herbicidal properties and ability to disrupt plant metabolism[1], it is currently utilized in modern research as a specialized biochemical reagent for proteomics, high-throughput screening, and drug development[2]. Due to the dual nitro substitutions on the aromatic ring, the compound presents significant handling hazards, primarily driven by its potential to induce methemoglobinemia, severe oxidative stress, and mitochondrial dysfunction.

Physicochemical Properties

The addition of two bulky diisopropyl moieties to the dinitrobenzene core significantly increases the compound's lipophilicity (LogP). This structural modification enhances its ability to cross biological membranes, thereby accelerating hepatic first-pass metabolism and systemic distribution compared to unsubstituted dinitrobenzenes.

Table 1: Physicochemical Identity & Properties

| Property | Value / Description |

| Chemical Name | 1,5-Diisopropyl-2,4-dinitrobenzene |

| CAS Registry Number | 77256-78-1 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Structural Class | Nitroaromatic / Dinitroalkylbenzene |

| Appearance | Yellow crystalline solid or viscous liquid |

| Solubility | Highly soluble in DMSO, ethanol, and organic solvents; poorly soluble in water |

Mechanistic Toxicology Profile

As a Senior Application Scientist, it is critical to understand why a compound is toxic, not just that it is toxic. The toxicity of 1,5-diisopropyl-2,4-dinitrobenzene is governed by three primary mechanistic pathways:

A. Bioreductive Activation and Methemoglobinemia

The hallmark of dinitrobenzene toxicity is methemoglobinemia[3]. The compound is not directly toxic to erythrocytes; rather, it requires hepatic bioactivation. Cytochrome P450 enzymes and flavoprotein reductases catalyze the reduction of the nitro groups into highly reactive nitroso and N-hydroxylamino intermediates. Because of the compound's high lipophilicity, these metabolites rapidly partition into the bloodstream and penetrate erythrocytes. Inside the red blood cell, they initiate a catalytic co-oxidation cycle, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin and destroying the blood's oxygen-carrying capacity.

B. Mitochondrial Uncoupling and Redox Cycling

Nitroaromatics act as potent electron sinks. Within the mitochondria, the nitro groups can undergo futile redox cycling—accepting an electron from Complex I or II to form a nitro anion radical, and immediately donating it to molecular oxygen to form superoxide (O₂•⁻). Furthermore, structural analogs of dinitrobenzenes are known to act as protonophoric uncouplers[4]. By shuttling protons across the inner mitochondrial membrane, they collapse the mitochondrial membrane potential ( ΔΨm ), forcing the cell to consume oxygen rapidly without synthesizing ATP.

C. Reproductive Toxicity

Extrapolating from the well-documented toxicity of 1,3-dinitrobenzene, this class of compounds is known to induce severe testicular toxicity[3]. The reactive intermediates disrupt Sertoli cell homeostasis, leading to a localized hypoxic environment and subsequent germ cell apoptosis.

Mechanistic pathway of dinitrobenzene metabolism, methemoglobinemia, and oxidative stress.

Safety Data Sheet (SDS) & Handling Protocols

Handling 1,5-diisopropyl-2,4-dinitrobenzene requires stringent safety protocols due to its systemic toxicity and environmental persistence.

Table 2: GHS Hazard Classifications & Controls

| Hazard Class | Category | Precautionary Focus |

| Acute Toxicity (Oral/Dermal/Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or inhaled. |

| STOT - Repeated Exposure | Category 2 | May cause damage to blood (methemoglobinemia), liver, and testes through prolonged exposure. |

| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects. |

Engineering Controls & PPE:

-

Ventilation: Must be handled inside a certified Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of aerosols or dust.

-

PPE: Double-gloving with nitrile gloves (minimum 8 mil thickness) is required due to the compound's lipophilicity, which allows it to rapidly penetrate standard latex. Chemical splash goggles and a dedicated lab coat are mandatory.

-

Emergency Response: In the event of systemic exposure resulting in cyanosis (blue discoloration of lips/nail beds indicating methemoglobinemia), administer 100% supplemental oxygen immediately. The clinical antidote is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to enzymatically reduce methemoglobin back to hemoglobin[3].

Experimental Workflows: Self-Validating Toxicity Assays

To accurately profile the toxicity of 1,5-diisopropyl-2,4-dinitrobenzene in a drug development setting, researchers must employ self-validating assays that confirm causality. Below are two definitive protocols.

Protocol A: Erythrocyte Methemoglobin Oxidation Assay

Causality: This assay measures the direct capacity of the compound's hepatic metabolites to oxidize hemoglobin. Because the parent compound requires bioactivation, it must be pre-incubated with rat liver S9 fractions. Self-Validation: The system uses Sodium Nitrite (NaNO₂) as a positive control (a direct hemoglobin oxidizer) and relies on the isosbestic point of hemoglobin to ensure total protein concentrations remain constant, validating that changes in absorbance are due to oxidation, not cell lysis.

-

Bioactivation: Incubate 100 µM of 1,5-diisopropyl-2,4-dinitrobenzene with 1 mg/mL rat liver S9 fraction and an NADPH-regenerating system for 45 minutes at 37°C.

-

Erythrocyte Preparation: Isolate human or rat erythrocytes and wash three times in PBS. Resuspend to a 10% hematocrit.

-

Exposure: Add the bioactivated compound mixture to the erythrocyte suspension. Include a vehicle control (0.1% DMSO) and a positive control (1 mM NaNO₂). Incubate for 2 hours at 37°C.

-

Lysis & Spectrophotometry: Lyse the cells using 1% Triton X-100. Measure absorbance at 630 nm (specific for MetHb) and 540 nm (specific for OxyHb).

-

Data Analysis: Calculate the percentage of methemoglobin relative to total hemoglobin using the established extinction coefficients.

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Causality: To determine if the compound acts as a mitochondrial uncoupler or an electron transport chain (ETC) inhibitor, we measure the Oxygen Consumption Rate (OCR) of live cells. Self-Validation: The sequential injection of established pharmacological modulators (Oligomycin, FCCP, Rotenone/Antimycin A) forces the mitochondria through distinct functional states. If the baseline OCR drops upon compound addition, it is an inhibitor. If the baseline OCR spikes, it is an uncoupler.

-

Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

-

Basal Measurement: Wash cells with unbuffered XF assay medium and measure basal OCR for 15 minutes.

-

Compound Injection (Port A): Inject 1,5-diisopropyl-2,4-dinitrobenzene (titrated from 1 µM to 50 µM). Monitor OCR for 30 minutes to observe immediate uncoupling or inhibition.

-

Oligomycin Injection (Port B): Inject 1 µM Oligomycin to inhibit ATP synthase. This isolates proton leak.

-

FCCP Injection (Port C): Inject 0.5 µM FCCP to chemically uncouple the mitochondria and establish maximal respiratory capacity.

-

Rot/AA Injection (Port D): Inject 0.5 µM Rotenone and Antimycin A to shut down Complex I and III, defining non-mitochondrial oxygen consumption.

In vitro workflow for assessing mitochondrial respiration and methemoglobin formation.

References

- Google Patents.US3012869A - Herbicidal method employing dinitropolyalkyl benzenes.

-

Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from: [Link]

-

National Institutes of Health (NIH) / PMC. A Prototypical Small-Molecule Modulator Uncouples Mitochondria in Response to Endogenous Hydrogen Peroxide Production. Retrieved from: [Link]

Sources

- 1. US3012869A - Herbicidal method employing dinitropolyalkyl benzenes - Google Patents [patents.google.com]

- 2. 1,5-dinitro-2,4-bis(propan-2-yl)benzene | 77256-78-1 [sigmaaldrich.com]

- 3. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Prototypical Small-Molecule Modulator Uncouples Mitochondria in Response to Endogenous Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]

Molecular geometry and steric hindrance in 1,5-Diisopropyl-2,4-dinitrobenzene

This rotation inherently breaks the π

π orbital overlap, a phenomenon known as steric inhibition of resonance . The nitro groups transition from being strong resonance electron-withdrawing groups ( −M effect) to acting primarily through inductive electron withdrawal ( −I effect).

Caption: Logical flow of steric hindrance inducing conformational and chemical changes.

Physicochemical Consequences of Non-Coplanarity

The decoupling of the nitro groups from the aromatic π -system drastically alters the physicochemical profile of 1,5-diisopropyl-2,4-dinitrobenzene compared to its unhindered analogs.

Spectroscopic Anomalies (UV-Vis)

In unhindered nitrobenzenes, the extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a strong absorption band ( π→π∗ ) in the near-UV region (typically ~260–270 nm). As steric hindrance forces the nitro group out of plane, the conjugation is disrupted. This raises the HOMO-LUMO gap, leading to a hypsochromic shift (blue shift) to shorter wavelengths and a hypochromic effect (decreased molar absorptivity, ϵ ).

Altered Reactivity and Application

Historically, highly substituted dinitroalkylbenzenes were investigated for their unique bioactivity profiles, such as their extraordinary specificity as selective herbicides [1]. The steric shielding of the aromatic core prevents standard nucleophilic aromatic substitution ( SNAr ), while the altered electron density modifies the reduction potential of the nitro groups, impacting how the molecule interacts with biological reducing agents or soil microbes.

Quantitative Data Summary

The table below summarizes the theoretical and observed shifts in physical properties as steric bulk increases ortho to a nitro group.

| Compound | Ortho Substituent | Approx. Torsion Angle ( θ ) | UV-Vis λmax (nm) | Molar Absorptivity ( ϵ ) | Resonance Effect |

| Nitrobenzene | Hydrogen | 0° – 5° | ~268 | > 8,000 | Strong ( −M ) |

| 2-Isopropylnitrobenzene | 1 × Isopropyl | ~40° – 45° | ~252 | ~ 5,500 | Weakened |

| 1,5-Diisopropyl-2,4-dinitrobenzene | 2 × Isopropyl | > 55° | < 245 | < 3,000 | Severely Inhibited |

Experimental Methodologies: Probing Steric Hindrance

To rigorously validate the extent of steric hindrance and its consequences, researchers must employ self-validating analytical protocols. The following methodologies are designed not merely to observe, but to establish causality between molecular geometry and physical properties.

Protocol 1: X-Ray Crystallographic Determination of Torsion Angles

Causality & Rationale: X-ray diffraction provides absolute spatial coordinates of atoms in a crystal lattice. By measuring the dihedral angle between the plane defined by the aromatic carbons and the plane defined by the C−N−O atoms, we directly quantify the steric strain.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 50 mg of purified 1,5-diisopropyl-2,4-dinitrobenzene in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane 1:3) to promote slow crystallization.

-

Crystal Growth: Allow the solvent to evaporate slowly at 4°C over 72–96 hours in a vibration-free environment to yield high-quality, single-domain crystals.

-

Mounting and Data Collection: Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) cooled to 100 K to minimize thermal motion artifacts.

-

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

-

Self-Validation: Calculate the C(aryl)−C(aryl)−N−O torsion angles. If the angle exceeds 50°, the hypothesis of severe steric clash is structurally validated.

Caption: Workflow for crystallographic validation of nitro group torsion.

Protocol 2: UV-Vis Spectroscopic Analysis of Resonance Inhibition

Causality & Rationale: While X-ray crystallography proves the geometry in a solid state, UV-Vis spectroscopy validates the electronic consequence of that geometry in solution. A breakdown in coplanarity directly causes a measurable hypsochromic shift.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a precisely weighed 1.0×10−4 M stock solution of 1,5-diisopropyl-2,4-dinitrobenzene in spectroscopic-grade ethanol. Dilute to a working concentration of 2.0×10−5 M.

-

Reference Control: Prepare an identical concentration of 2,4-dinitrotoluene (a less sterically hindered analog) to serve as a baseline for uninhibited conjugation.

-

Instrument Calibration: Blank a dual-beam UV-Vis spectrophotometer using pure spectroscopic-grade ethanol in matched quartz cuvettes (1 cm path length).

-

Spectral Acquisition: Scan both solutions from 200 nm to 400 nm at a scan rate of 100 nm/min.

-

Data Analysis: Extract the λmax and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵ⋅c⋅l ).

-

Self-Validation: The protocol is validated if the reference 2,4-dinitrotoluene exhibits a λmax near 265 nm with high ϵ . The target compound must show a significant blue shift ( Δλ>15 nm) and a drop in ϵ , proving that the steric bulk of the isopropyl groups has successfully decoupled the nitro π -system from the aromatic ring.

Implications in Drug Design and Materials Science

Understanding the spatial dynamics of 1,5-diisopropyl-2,4-dinitrobenzene is highly relevant for modern drug development and agrochemical design.

-

Metabolic Stability: Steric hindrance around a nitro group can prevent enzymatic reduction by nitroreductases, a common metabolic liability in drug candidates. By flanking a reactive moiety with bulky groups like isopropyl, medicinal chemists can artificially enhance the half-life of a compound.

-

Target Specificity: The out-of-plane twist creates a three-dimensional, non-flat topology. Unlike flat aromatic systems that intercalate indiscriminately into DNA or flat protein pockets, twisted molecules require highly specific, deep hydrophobic binding pockets, thereby increasing target selectivity [2].

By mastering the principles of steric hindrance demonstrated by 1,5-diisopropyl-2,4-dinitrobenzene, researchers can predictably tune the electronic and spatial properties of novel aromatic scaffolds.

References

- Title: Herbicidal method employing dinitropolyalkyl benzenes (US Patent 3012869A)

-

Title: Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Mechanistic Paradigms in the Electrophilic Aromatic Substitution of Diisopropyl Dinitrobenzenes: Steric Dynamics, Ipso-Attack, and Nitrodealkylation

Executive Summary

The synthesis of diisopropyl dinitrobenzenes via electrophilic aromatic substitution (EAS) represents a complex intersection of profound steric hindrance and competing electronic effects. While the isopropyl groups are strongly activating and ortho/para directing, their massive steric bulk fundamentally alters the classical EAS pathway. Furthermore, the introduction of the first nitro group severely deactivates the aromatic system, necessitating harsh conditions for the second nitration. This technical guide explores the unified mechanism of nitration, the critical phenomenon of ipso-attack leading to nitro-dealkylation, and provides a rigorously validated, step-by-step experimental protocol for researchers and process chemists.

The Unified Mechanism of Electrophilic Aromatic Nitration

Historically, the nitration of aromatic rings was viewed through the simplified lens of a direct attack by the nitronium ion ( NO2+ ) to form a σ -complex (Wheland intermediate). However, the modern mechanistic understanding, pioneered by George A. Olah and supported by computational and gas-phase experimental data, dictates a three-step unified mechanism[1].

When synthesizing diisopropyl dinitrobenzenes, understanding these discrete intermediates is critical because the steric bulk of the isopropyl groups heavily influences the transition states:

-

π -Complex (EDA Complex): An initial, unoriented electron donor-acceptor complex forms between the electron-rich diisopropylbenzene and the nitronium ion. This step explains the low substrate selectivity often observed in highly reactive nitrating systems[1].

-

Single Electron Transfer (SET) Complex: The π -complex undergoes electron transfer to form a radical pair consisting of an aromatic cation radical and a neutral NO2∙ radical[1].

-

σ -Complex (Arenium Ion): The radical pair collapses into the classical Wheland intermediate. For diisopropylbenzenes, the stability of this intermediate dictates whether standard substitution or ipso-attack occurs.

Diagram 1: The Unified Mechanistic Pathway of Electrophilic Aromatic Nitration.

The "Ipso" Conundrum: Steric Hindrance and Nitrodealkylation

In the nitration of 1,4-diisopropylbenzene, the standard ortho-substitution is sterically impeded by the bulky isopropyl groups. As the electrophile approaches, the activation energy required to form the ortho- σ -complex is significantly raised. Consequently, a competing pathway emerges: ipso-nitration .

Ipso-attack occurs when the nitronium ion attacks the carbon atom already bearing the isopropyl substituent. Gas-phase FT-ICR mass spectrometry studies have definitively proven that electrophilic aromatic nitrodealkylation is a major competing process in bulky alkylbenzenes like p-diisopropylbenzene[2].

The Mechanism of Nitrodealkylation

-

Ipso-Attack: The NO2+ attacks the C1 or C4 position of 1,4-diisopropylbenzene.

-

Ipso- σ -Complex Formation: A transient arenium ion is formed where both the nitro group and the isopropyl group occupy the same carbon.

-

Carbocation Expulsion: To restore aromaticity, the system expels the isopropyl group as an isopropyl carbocation ( CH3−CH+−CH3 ), leaving the nitro group attached to the ring[3].

This side reaction drastically impacts the yield of the desired diisopropyl dinitrobenzene and requires precise temperature and acid-strength control to mitigate.

Table 1: Impact of Steric Bulk on EAS Nitration Pathways

| Substrate | Alkyl Steric Bulk (A-Value) | Dominant EAS Pathway | Relative % of Ipso-Attack / Dealkylation |

| Toluene | Low (1.70 kcal/mol) | Ortho/Para Substitution | < 2% |

| Cumene (Isopropylbenzene) | High (2.15 kcal/mol) | Para Substitution | ~ 10 - 15% |

| 1,4-Diisopropylbenzene | Very High | Ortho Substitution (Forced) | ~ 25 - 40% |

| 1,4-Di-tert-butylbenzene | Extreme (>4.7 kcal/mol) | Nitrodealkylation | > 70% |

Data summarized conceptually from comparative gas-phase and condensed-phase nitration studies of bulky alkylarenes.

Experimental Protocol: Controlled Dinitration of 1,4-Diisopropylbenzene

To successfully synthesize diisopropyl dinitrobenzenes, the protocol must navigate the extreme reactivity of the initial substrate while overcoming the severe deactivation caused by the first nitro group. The following self-validating methodology utilizes a temperature-ramped mixed-acid system to achieve this[4].

Causality in Experimental Design:

-

Initial Cooling (0-5°C): The first nitration is highly exothermic. Without cooling, the localized heat will drive oxidative degradation and accelerate ipso-nitrodealkylation.

-

Thermal Ramping (60°C): The mononitro-diisopropylbenzene intermediate is strongly deactivated via the electron-withdrawing −I and −M effects of the NO2 group. The second nitration requires higher kinetic energy to proceed.

-

Self-Validation: The protocol relies on GC-MS monitoring. The disappearance of the mononitro mass peak ( m/z 207) and the appearance of the dinitro peak ( m/z 252) validates the second substitution step.

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a thoroughly dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer, add 50 mL of concentrated Sulfuric Acid ( H2SO4 , 98%).

-

Cool the flask in an ice-salt bath to 0°C.

-

Dropwise, add 25 mL of fuming Nitric Acid ( HNO3 , >90%) while maintaining the internal temperature below 5°C.

-

-

Substrate Addition (First Nitration):

-

Dissolve 10.0 g of 1,4-diisopropylbenzene in 20 mL of anhydrous dichloromethane ( CH2Cl2 ).

-

Add this solution dropwise to the mixed acid via the addition funnel over 45 minutes. Critical: Do not allow the temperature to exceed 5°C to suppress ipso-dealkylation.

-

-

Thermal Ramping (Second Nitration):

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

-

Equip a reflux condenser and heat the reaction mixture to 60°C using an oil bath for 3 hours.

-

Validation Step: Extract a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via GC-MS. Proceed only when the mononitro intermediate ( m/z 207) is < 5% by area.

-

-

Quenching and Workup:

-

Cool the reaction mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring.

-

Extract the aqueous suspension with dichloromethane ( 3×100 mL).

-

Wash the combined organic layers with saturated aqueous Sodium Bicarbonate ( NaHCO3 ) until the aqueous phase is slightly basic (pH ~8), followed by a brine wash.

-

-

Purification:

-

Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4 ), filter, and concentrate under reduced pressure.

-

Recrystallize the crude yellow solid from hot ethanol to yield pure 1,4-diisopropyl-2,5-dinitrobenzene.

-

Diagram 2: Experimental Workflow for the Dinitration of Diisopropylbenzene.

Analytical Signatures and Quality Control

To confirm the structural integrity of the synthesized diisopropyl dinitrobenzene and rule out nitrodealkylation byproducts, rigorous spectroscopic analysis is required:

-

1H NMR (400 MHz, CDCl3 ): Look for the preservation of the isopropyl methine protons (multiplet, ~3.3 ppm) and the methyl doublets (~1.3 ppm). The aromatic region should show a sharp singlet (~7.6 ppm) integrating to 2 protons, confirming the para-relationship of the remaining aromatic protons in the 2,5-dinitro isomer.

-

GC-MS: The molecular ion peak ( M+ ) for diisopropyl dinitrobenzene will appear at m/z 252. A significant peak at m/z 210 indicates that nitro-dealkylation has occurred (loss of an isopropyl group, replacement by a nitro group).

Conclusion

The electrophilic aromatic substitution of diisopropylbenzenes to form dinitro derivatives is a delicate balancing act. Researchers must navigate the unified mechanistic pathway of nitration while actively suppressing the sterically driven ipso-attack that leads to nitrodealkylation. By employing strict thermal controls—utilizing low temperatures to manage the initial highly exothermic mononitration, followed by targeted thermal ramping to overcome the electronic deactivation of the intermediate—high-purity diisopropyl dinitrobenzenes can be reliably synthesized for downstream pharmaceutical and materials science applications.

References

- Source: benchchem.

- Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.

- Source: acs.

- Source: researchgate.

Sources

Application Note: Regioselective Nitration of 1,3-Diisopropylbenzene

Target Audience: Researchers, Application Scientists, and Process Chemists Content Focus: Mechanistic rationale, regioselectivity, and validated laboratory protocols.

Nomenclature and Structural Clarification

Before detailing the experimental protocols, it is critical to address the nomenclature of the target substrate. The user query references 1,5-diisopropylbenzene . Due to the symmetry of the six-membered benzene ring, positions 1 and 5 are structurally and electronically identical to positions 1 and 3. Therefore, according to standard IUPAC nomenclature, the correct designation for this compound is 1,3-diisopropylbenzene (m-DIPB)[1]. All subsequent mechanistic and procedural discussions will utilize the standard IUPAC nomenclature.

Mechanistic Rationale and Regioselectivity (E-E-A-T)

The nitration of 1,3-diisopropylbenzene is a classical Electrophilic Aromatic Substitution (EAS) that perfectly illustrates the interplay between electronic directing effects and steric hindrance.

The isopropyl groups are weakly electron-donating via inductive effects and hyperconjugation, making them ortho/para directors. In the 1,3-substituted ring, the incoming nitronium ion ( NO2+ ) faces three potential attack sites:

-

Position 2 (ortho to both groups): While electronically favored, this position is flanked by two bulky isopropyl groups. The extreme steric hindrance makes substitution here highly unfavorable under standard thermodynamic conditions[1].

-

Positions 4 and 6 (para to one, ortho to the other): These positions are electronically equivalent and significantly less sterically hindered than position 2.

-

Position 5 (meta to both): Electronically disfavored.

Causality in Product Distribution: Under standard mixed-acid nitration conditions, the major product is 1,3-diisopropyl-4-nitrobenzene due to the path of least steric resistance[1]. However, specialized controlled conditions can be engineered if the 2-nitro isomer is required as a precursor for synthesizing sterically hindered amines like 2,6-diisopropylaniline[2].

Workflow and regioselectivity logic for the nitration of 1,3-diisopropylbenzene.

Quantitative Data: Isomer Reactivity

The position of the alkyl groups significantly impacts the reactivity of the aromatic ring toward electrophiles and oxidants. The table below summarizes the relative reactivity based on steric accessibility[1].

| Substrate Isomer | Steric Hindrance Profile | Primary Nitration Product | Relative Reactivity |

| 1,2-Diisopropylbenzene | High (Adjacent bulky groups) | 3-Nitro & 4-Nitro mixture | Slowest |

| 1,3-Diisopropylbenzene | Medium (Open 4/6 positions) | 1,3-Diisopropyl-4-nitrobenzene | Fastest |

| 1,4-Diisopropylbenzene | Low (Symmetrical open sites) | 1,4-Diisopropyl-2-nitrobenzene | Intermediate |

Standard Laboratory Protocol: Nitration of 1,3-Diisopropylbenzene

Note: This protocol is designed strictly for execution in a professional, fully equipped chemical laboratory by trained personnel using appropriate Personal Protective Equipment (PPE) and active fume hoods.

Reagents and Equipment

-

Substrate: 1,3-Diisopropylbenzene (≥98% purity)

-

Nitrating Mixture: Concentrated Nitric Acid ( HNO3 , 68-70%) and Concentrated Sulfuric Acid ( H2SO4 , 98%)

-

Solvent: Dichloromethane (DCM) or solvent-free (depending on scale)

-

Equipment: 3-neck round-bottom flask, overhead stirrer, addition funnel, internal thermocouple, ice-salt bath.

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture (Causality: Electrophile Generation):

-

Charge the reaction vessel with concentrated H2SO4 .

-

Cool the vessel to 0°C using an ice-salt bath.

-

Slowly add concentrated HNO3 dropwise via the addition funnel while maintaining vigorous stirring.

-

Scientific Insight: H2SO4 acts as both a catalyst and a dehydrating agent, protonating the HNO3 to generate the highly reactive nitronium ion ( NO2+ ) while absorbing the resulting water to drive the equilibrium forward[1].

-

-

Substrate Addition (Causality: Thermal Control):

-

Maintain the nitrating mixture at 0°C to 5°C.

-

Add 1,3-diisopropylbenzene dropwise over 60–90 minutes.

-

Scientific Insight: Nitration is highly exothermic. Slow addition and strict temperature control prevent thermal runaway, minimize oxidative side reactions, and suppress poly-nitration, ensuring high mono-nitro selectivity[2].

-

-

Reaction Maturation (Causality: Kinetic Completion):

-

Once addition is complete, allow the reaction to stir at 5°C for an additional 30 minutes, then slowly warm to room temperature over 1 hour.

-

Monitor the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Quenching and Workup (Causality: Safe Isolation):

-

Pour the reaction mixture carefully over crushed ice.

-

Scientific Insight: This safely dilutes the strong acids and forces the lipophilic nitroarene product to phase-separate from the aqueous layer.

-

Extract the aqueous mixture with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase is slightly basic (pH ~8).

-

Scientific Insight: Neutralizing residual acid is critical; trace acids can catalyze decomposition during subsequent distillation or storage.

-

-

Purification:

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude 1,3-diisopropyl-4-nitrobenzene via vacuum distillation or column chromatography to isolate the pure regioisomer.

-

References

- 2,6-Diisopropylaniline - Grokipedia: Labor

- 1,3-Diisopropylbenzene | 99-62-7 Benchchem

Sources

Application Note: Catalytic Hydrogenation of 1,5-Diisopropyl-2,4-dinitrobenzene to Diamines

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Context

The synthesis of highly substituted, sterically hindered aromatic diamines is a critical pathway in the development of advanced polyimides, specialized epoxy curing agents, and rigid pharmaceutical pharmacophores. The catalytic hydrogenation of 1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) to 1,5-Diisopropyl-2,4-diaminobenzene (DIPDAB) presents unique kinetic and thermodynamic challenges compared to unhindered nitroarenes.

The presence of bulky isopropyl groups at the 1- and 5-positions creates a severe "umbrella effect" over the nitro groups at the 2- and 4-positions. This steric shielding restricts the planar adsorption of the aromatic ring onto the surface of heterogeneous catalysts (such as Pd/C or Pt/C). Consequently, the classical Haber mechanism of nitro reduction is perturbed, often leading to the dangerous accumulation of reactive hydroxylamine intermediates (-NHOH) before complete reduction to the target diamine can occur.

Reaction pathway for the catalytic hydrogenation of DIPDNB to DIPDAB.

Mechanistic Causality & Experimental Design

To design a self-validating and safe protocol, every experimental parameter must be calibrated against the physical chemistry of the substrate:

-

Catalyst Selection: While Ru-based catalysts (e.g., Ru-SnOx/Al2O3) are highly effective for the partial selective reduction of dinitrobenzenes to mono-amines , the complete reduction of the sterically hindered DIPDNB requires a highly active, non-selective noble metal. 5% Palladium on Carbon (Pd/C) is chosen because Pd exhibits superior activity for the rate-limiting cleavage of the N-O bond in the hydroxylamine intermediate, preventing its accumulation.

-

Solvent Causality: A protic solvent, such as Methanol (MeOH) or Ethanol (EtOH) , is strictly required. Protic solvents facilitate the proton-coupled electron transfer (PCET) necessary to reduce the hydroxylamine intermediate. Aprotic solvents (like toluene or ethyl acetate) can stall the reaction at the hydroxylamine stage, leading to thermal runaway.

-

Temperature & Exotherm Control: The reduction of two nitro groups releases approximately ΔH=−1100 kJ/mol . Because the isopropyl groups slow the initial adsorption, unreacted substrate can pool in the reactor. If the temperature is ramped too quickly, a sudden ignition of catalytic activity will cause a violent exotherm. Thus, the protocol mandates a low-temperature initiation followed by a controlled ramp.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for DIPDNB reduction, demonstrating why Pd/C under moderate pressure is the authoritative standard for this specific transformation.

| Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to DIPDAB (%) | Mechanistic Observation |

| 5% Pd/C | 60 | 5.0 | >99.5 | >98.0 | Optimal. Rapid N-O cleavage; minimal hydroxylamine pooling. |

| 5% Pt/C | 60 | 5.0 | >99.0 | 92.5 | Slower kinetics; trace over-reduction (ring hydrogenation). |

| Raney Nickel | 80 | 15.0 | 95.0 | 88.0 | Requires high pressure to overcome steric hindrance; lower yield. |

| Ru-SnOx/Al2O3 | 100 | 40.0 | >99.0 | <15.0 | Arrests at the mono-amine stage due to SnOx modification . |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed for a 1-liter Parr autoclave reactor. It incorporates integrated self-validation checkpoints to ensure process safety and chemical integrity.

Reagents Required

-

1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) : 50.0 g (198 mmol)

-

5% Pd/C (50% wet paste): 2.5 g (5 wt% relative to substrate)

-

Methanol (HPLC Grade): 400 mL

-

Hydrogen Gas (UHP, 99.999%)

-

Nitrogen Gas (UHP, for purging)

Procedure

Step 1: Reactor Charging & Inerting

-

Suspend 2.5 g of 5% Pd/C (wet paste) in 100 mL of Methanol. Transfer the slurry to the 1 L autoclave.

-

Dissolve 50.0 g of DIPDNB in 300 mL of Methanol and add to the reactor.

-

Seal the reactor and initiate agitation at 200 RPM.

-

Purge Cycle: Pressurize the reactor to 3 bar with N2 , hold for 2 minutes, and vent to atmospheric pressure. Repeat 3 times.

-

Causality: Removes ambient oxygen to prevent explosive H2/O2 mixtures and protects the Pd/C from oxidative deactivation.

-

Step 2: Hydrogenation Initiation 5. Pressurize the reactor to 2 bar with H2 and vent (Repeat 3 times to replace N2 with H2 ). 6. Pressurize the reactor to 5.0 bar H2 . 7. Increase agitation to 800 RPM to eliminate mass-transfer limitations of the H2 gas into the liquid phase. 8. Set the internal temperature jacket to 25 °C .

Step 3: Controlled Thermal Ramp & Reaction 9. Monitor the internal temperature and hydrogen mass flow. As the reaction initiates, a mild exotherm will occur. 10. Once the initial exotherm subsides (typically 30-45 minutes), gradually ramp the temperature to 60 °C at a rate of 1 °C/min.

- Self-Validation Checkpoint 1: At 40 °C, pause the temperature ramp. Draw a 0.5 mL aliquot via the sampling valve. Filter through a 0.2 μm PTFE syringe filter and analyze via LC-MS or HPLC (UV at 254 nm). The absence of a yellow hue and lack of the hydroxylamine mass peak ( [M+H]+ corresponding to intermediate) validates that the rate-limiting step is keeping pace with the reduction. Proceed with the ramp to 60 °C.

Step 4: Completion & Workup 11. Maintain 60 °C and 5.0 bar H2 until hydrogen uptake completely ceases (flatline on the mass flow controller for >30 minutes). Total reaction time is typically 4-6 hours. 12. Cool the reactor to 20 °C and vent the H2 gas safely. Purge with N2 three times.

- Self-Validation Checkpoint 2: Draw a final aliquot. GC-FID or HPLC should show >99.5% conversion of DIPDNB and >98% purity of the DIPDAB product.

- Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst.

- Warning: Dry Pd/C is highly pyrophoric. Keep the filter cake wet with solvent at all times.

- Concentrate the filtrate under reduced pressure to yield the crude 1,5-Diisopropyl-2,4-diaminobenzene as a dark viscous oil or low-melting solid, which can be further purified via vacuum distillation or recrystallization from heptane/ethyl acetate.

Troubleshooting & Process Optimization

-

Incomplete Conversion / Stalling: If hydrogen uptake ceases prematurely, the catalyst may be poisoned by halide impurities in the starting material, or mass transfer is insufficient. Solution: Verify starting material purity. Increase agitation speed to >1000 RPM to improve gas-liquid mixing.

-

Accumulation of Hydroxylamine: Indicated by a persistent deep yellow/orange color in the reaction mixture and a stalled reaction. Solution: Do NOT increase temperature, as this risks thermal runaway. Instead, add a catalytic amount of an acidic promoter (e.g., 0.1% acetic acid) to accelerate the protonation and subsequent dehydration of the hydroxylamine intermediate.

References

-

Title: Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst Source: Catalysts (MDPI), 2014, 4(3), 264-275. URL: [Link]

-

Title: Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3 Source: Journal of Molecular Catalysis A: Chemical (Elsevier), 2006. URL: [Link]

- Title: Herbicidal method employing dinitropolyalkyl benzenes (US3012869A)

Application Notes & Protocols: Leveraging 1,5-Diisopropyl-2,4-dinitrobenzene as a Versatile Precursor in Advanced Materials Synthesis

Abstract

This document provides a detailed technical guide for researchers, materials scientists, and chemical development professionals on the utilization of 1,5-diisopropyl-2,4-dinitrobenzene as a strategic precursor for synthesizing high-performance polymers, energetic materials, and functional dyes. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental choices. The protocols herein are designed to be self-validating, with clear guidance on synthesis, purification, and characterization. All methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of 1,5-Diisopropyl-2,4-dinitrobenzene

1,5-Diisopropyl-2,4-dinitrobenzene is an aromatic compound whose structure is uniquely suited for advanced materials synthesis. The molecule's utility is derived from two key features:

-

Reactive Nitro Groups: The two nitro (-NO₂) groups are powerful electron-withdrawing moieties. While they activate the benzene ring, their primary value lies in their facile reduction to highly reactive amino (-NH₂) groups. This transformation converts the molecule from a relatively inert substance into a versatile aromatic diamine monomer.

-

Sterically Influential Isopropyl Groups: The bulky isopropyl substituents at the 1 and 5 positions are not mere spectators. They sterically hinder close packing of polymer chains, which can significantly enhance the solubility of resulting materials in common organic solvents—a notorious challenge for rigid aromatic polymers. Furthermore, they contribute to amorphous character and can improve thermal stability.

These combined features make 1,5-diisopropyl-2,4-dinitrobenzene a valuable starting point for materials with tailored properties.

Table 1: Physicochemical Properties of 1,5-Diisopropyl-2,4-dinitrobenzene

| Property | Value | Source |

| CAS Number | 77256-78-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 77-78 °C | |

| Storage Temperature | Room Temperature |

Core Synthetic Transformations and Pathways

The primary synthetic utility of 1,5-diisopropyl-2,4-dinitrobenzene involves the chemical transformation of its nitro groups. The resulting diamine is a branch point for multiple classes of materials.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,5-Diisopropyl-2,4-dinitrobenzene Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals scaling up or troubleshooting the electrophilic aromatic nitration of 1,3-diisopropylbenzene to yield 1,5-diisopropyl-2,4-dinitrobenzene.

As with any highly exothermic electrophilic aromatic substitution (EAS), precise thermal control is not just a matter of yield—it is a matter of mechanistic direction and laboratory safety[1]. Below, we break down the causality of thermal optimization, provide self-validating protocols, and troubleshoot common deviations.

Frequently Asked Questions (FAQs)

Q1: Why is a two-stage temperature ramp required for this specific synthesis? A1: The synthesis involves two sequential nitration events with vastly different activation energies. The starting material, 1,3-diisopropylbenzene, features two bulky but highly activating alkyl (isopropyl) groups that push electron density into the ring, making the first nitration exceptionally fast[2]. If this first stage is not maintained at a low temperature (15–30°C), the reaction can rapidly run away. However, once the first nitro group is installed, its strong electron-withdrawing nature (-I, -M effects) severely deactivates the aromatic ring[1]. To overcome this high activation barrier for the second nitration, the thermal energy must be increased (60–80°C) to force the formation of the dinitro product[2].

Q2: What happens if the temperature exceeds 90°C during the dinitration phase? A2: Exceeding 90°C introduces three critical failure modes:

-

Benzylic Oxidation: The tertiary benzylic C-H bonds of the isopropyl groups are highly susceptible to oxidation by nitric acid at elevated temperatures, leading to unwanted phenolic or carboxylic degradation products.

-

Over-nitration: While the ring is deactivated, extreme thermal forcing can lead to trace trinitration, generating shock-sensitive and explosive byproducts[2].

-

Thermal Runaway: Nitration is inherently exothermic. High baseline temperatures can trigger a self-accelerating decomposition temperature (SADT) event.

Q3: Why does the reaction specifically yield the 1,5-diisopropyl-2,4-dinitrobenzene isomer? A3: Alkyl groups are ortho/para directors[3]. In 1,3-diisopropylbenzene, the position between the two bulky isopropyl groups (position 2) is sterically hindered. Therefore, the nitronium ions ( NO2+ ) preferentially attack the less hindered 4 and 6 positions[2]. Following IUPAC nomenclature rules to give the lowest possible locants, 1,3-diisopropyl-4,6-dinitrobenzene is correctly named as 1,5-diisopropyl-2,4-dinitrobenzene[4].

Troubleshooting Guide

| Observed Issue | Root Cause Analysis | Corrective Action / Solution |

| Product is predominantly mononitrated (1,3-diisopropyl-4-nitrobenzene) | The second heating phase was either too brief or the temperature was too low (< 50°C) to overcome the deactivating effect of the first nitro group[1]. | Increase the Phase 2 heating block temperature to 70°C. Monitor the conversion of the mononitro intermediate via TLC (9:1 Hexane:EtOAc) until complete. |

| Heavy formation of dark, tarry byproducts | Thermal overshoot (>90°C) leading to oxidative cleavage of the isopropyl groups or polymerization. | Implement strict internal temperature monitoring using a thermocouple probe, not just a hotplate sensor. Ensure the addition of the arene is dropwise. |

| Reaction stalls completely upon arene addition | Insufficient generation of the nitronium ion ( NO2+ ). Usually caused by water contamination in the sulfuric acid, which shifts the equilibrium away from NO2+ formation[1]. | Ensure the use of fresh, concentrated H2SO4 (≥98%) and fuming or concentrated HNO3 (≥70%). Dry all glassware thoroughly before use. |

| Yield is low after recrystallization | Product is highly soluble in the recrystallization solvent if it is not cooled sufficiently, or the crude product contained too many oxidized impurities. | Chill the ethanol recrystallization mixture to 0–4°C for at least 4 hours. Wash the initial filter cake thoroughly with saturated NaHCO3 to remove residual acids[3]. |

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, kinetic outcomes, and byproduct formation during the nitration of 1,3-diisopropylbenzene.

| Reaction Phase | Target Temperature Range | Kinetic Effect & Mechanistic Outcome | Risk of Deviation |

| Mixed Acid Prep | 0°C – 5°C | Safely controls the exothermic protonation of HNO3 by H2SO4 to form the nitronium ion[1]. | >10°C: Loss of volatile HNO3 ; hazardous splattering. |

| Phase 1: Addition | 15°C – 30°C | Facilitates rapid, controlled mononitration. Alkyl activation makes this step highly exothermic[2]. | <10°C: Reagents pool without reacting, risking a delayed explosive exotherm. |

| Phase 2: Dinitration | 60°C – 80°C | Provides the activation energy required to nitrate the deactivated mononitro intermediate[1]. | <50°C: Reaction stalls at mononitration.>90°C: Isopropyl oxidation; trinitration risk. |

Standard Operating Procedure (SOP)

This self-validating protocol ensures safety and high yield for the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene[4].

Reagents Required:

-

1,3-Diisopropylbenzene (1.0 eq)

-

Concentrated Nitric Acid ( HNO3 , 70%) (2.5 eq)

-

Concentrated Sulfuric Acid ( H2SO4 , 98%) (3.0 eq)

Step-by-Step Methodology:

-

Acid Mixture Preparation: To a round-bottom flask submerged in an ice-water bath, add the concentrated HNO3 . Begin vigorous magnetic stirring.

-

Nitronium Ion Generation: Slowly add the concentrated H2SO4 dropwise via an addition funnel. Maintain the internal temperature below 10°C during this highly exothermic mixing phase[3].

-

Phase 1 (Mononitration): Remove the ice bath and allow the mixed acid to reach 15°C. Begin dropwise addition of 1,3-diisopropylbenzene. Adjust the addition rate to maintain an internal temperature between 15°C and 30°C. Self-Validation Check: The solution will transition to a deep yellow/orange color.

-

Phase 2 (Dinitration): Once the addition is complete and the initial exotherm subsides, equip the flask with a reflux condenser. Transfer the flask to an oil bath and gradually heat to an internal temperature of 70°C for 90 minutes[2].

-

Reaction Quenching: Remove from heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 5 volumes of crushed ice with vigorous stirring to precipitate the crude dinitro product.

-

Isolation & Washing: Filter the crude solid under a vacuum. Wash the filter cake successively with cold distilled water, followed by cold saturated aqueous NaHCO3 until the filtrate tests neutral (pH ~7)[3].

-

Purification: Recrystallize the crude solid from boiling ethanol. Cool the solution slowly to room temperature, then transfer to a 4°C refrigerator to maximize the precipitation of pure 1,5-diisopropyl-2,4-dinitrobenzene crystals.

Reaction Pathway & Thermal Logic Diagram

The following diagram illustrates the mechanistic workflow and the critical thermal logic gates that dictate the success or failure of the synthesis.

Thermal logic and reaction pathway for the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene.

References

-

Chemistry Steps. Nitration of Benzene. Available at:[Link]

-

Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. Available at: [Link]

-

Science and Education Publishing. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Available at: [Link]

- Google Patents. US3012869A - Herbicidal method employing dinitropolyalkyl benzenes.

Sources

Technical Support Center: Troubleshooting 1,5-Diisopropyl-2,4-dinitrobenzene Reduction

Welcome to the technical support and troubleshooting guide for the reduction of 1,5-Diisopropyl-2,4-dinitrobenzene to 4,6-diisopropyl-1,3-phenylenediamine. This transformation is critical in the synthesis of advanced polymers and pharmaceutical intermediates. However, the severe steric hindrance imparted by the dual isopropyl groups makes this specific substrate highly susceptible to stalled kinetics and hazardous side reactions.

This guide provides mechanistic insights, optimized protocols, and diagnostic FAQs to help you achieve high chemoselectivity and operational safety.

Mechanistic Overview & Root Cause Analysis

To prevent side reactions, one must first understand the reaction trajectory. The catalytic hydrogenation of nitroarenes follows the Haber electrochemical model, proceeding through sequential two-electron reductions[1].

Reaction pathway of dinitrobenzene reduction highlighting side-reaction branches.

The reduction of the hydroxylamine intermediate to the final amine is kinetically the slowest step[1]. The bulky 1,5-diisopropyl groups sterically shield the active sites, severely retarding this final hydrogenation. Consequently, the hydroxylamine intermediate accumulates. This accumulation is not only a thermal runaway hazard but also drives bimolecular condensation with the nitroso intermediate to form unwanted azoxy and azo dimers[2].

Troubleshooting FAQs

Q: My reaction stalls, and LC-MS shows massive accumulation of a +16 Da intermediate. How do I push the reaction to completion? A: The +16 Da mass shift (relative to the target amine) indicates the accumulation of the hydroxylamine intermediate[3]. Because the direct hydrogenation of hydroxylamine is sterically blocked, you must utilize a co-catalyst to alter the mechanism. Introducing a Vanadium additive (e.g., V₂O₅) promotes the rapid disproportionation of hydroxylamine into the target amine and a nitroso species, effectively bypassing the sterically hindered direct reduction step[1].

Q: I am detecting high levels of intensely colored azoxy and azo dimers. How can I suppress this condensation pathway? A: Azoxy and azo dimers form via the bimolecular condensation of nitroso and hydroxylamine intermediates[2]. This side reaction is fundamentally base-catalyzed[3].

-

Causality: Basic conditions increase the nucleophilicity of the hydroxylamine nitrogen, accelerating its attack on the electrophilic nitroso group.

-

Solution: Ensure your solvent matrix is neutral to slightly acidic. Remove any basic additives (like amines or carbonate salts). Furthermore, operating under higher hydrogen mass transfer rates (e.g., using a gas-entrainment impeller) minimizes the lifespan of the nitroso intermediate, reducing the probability of bimolecular collisions[4].

Q: How do I avoid over-reduction (aromatic ring hydrogenation) while trying to force the hydroxylamine to reduce? A: Over-reduction occurs when harsh conditions (high temperature/pressure) are combined with highly active, non-selective catalysts (like Ru or Rh).

-

Solution: Switch to a passivated catalyst, such as sulfided Pt/C or a micropacked bed reactor with passivated catalysts, which selectively reduces the nitro group without saturating the aromatic ring[2]. Strictly control the hydrogen pressure to ≤ 5 bar and monitor hydrogen uptake to quench the reaction exactly at stoichiometric completion.

Self-Validating Experimental Protocol: Vanadium-Promoted Hydrogenation

This protocol utilizes a bimetallic/doped catalyst approach to prevent intermediate accumulation. It is designed as a self-validating system: the reaction progress is continuously verified by real-time stoichiometric gas consumption.

Materials:

-

1,5-Diisopropyl-2,4-dinitrobenzene (1.0 eq)

-

5 wt% Pt/C catalyst (0.01 eq Pt)

-

V₂O₅ powder (0.005 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reactor Preparation: Load the substrate, Pt/C, and V₂O₅ into a high-pressure autoclave.

-

Causality: Pt efficiently catalyzes the initial nitro-to-hydroxylamine reduction, while V₂O₅ specifically catalyzes the disproportionation of the accumulated hydroxylamine, preventing dimer formation[1].

-

-

Solvent Addition: Add anhydrous THF to achieve a substrate concentration of 0.2 M.

-

Causality: THF provides excellent solubility for the highly lipophilic diisopropyl-substituted intermediates, preventing them from precipitating and coating the catalyst surface (which would cause premature deactivation).

-

-

Purging & Pressurization: Seal the reactor and purge with N₂ three times to remove oxygen. Pressurize with H₂ to exactly 5.0 bar.

-

Reaction & Self-Validation: Heat the mixture to 60°C under vigorous stirring (1000 rpm). Monitor the H₂ pressure drop using a mass flow controller.

-

Validation Checkpoint: The reaction requires exactly 6 equivalents of H₂ (3 per nitro group). The process is self-validating: once the mass flow controller registers the consumption of exactly 6 equivalents and the pressure stabilizes (plateaus), the reaction is complete[4]. Do not extend the reaction time past this plateau, as it invites ring hydrogenation.

-

-

Workup: Cool to room temperature, vent residual H₂, and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude diamine.

Quantitative Catalyst Performance Data

The following table summarizes the quantitative impact of catalyst selection on the reduction of sterically hindered dinitrobenzenes. Data illustrates the necessity of co-catalysts to achieve high chemoselectivity.

| Catalyst System | H₂ Pressure (bar) | Substrate Conversion (%) | Target Amine Yield (%) | Hydroxylamine Accumulation (%) | Azoxy/Azo Dimers (%) |

| 5% Pd/C | 10 | > 99.0 | 62.5 | 22.0 | 15.5 |

| 5% Pt/C | 10 | > 99.0 | 74.0 | 18.5 | 7.5 |

| 5% Pt/C + V₂O₅ | 5 | > 99.0 | 98.2 | < 0.5 | < 1.0 |

| Fe / HCl (Chemical) | N/A | 95.0 | 85.0 | 4.5 | 10.5 |

Note: The addition of Vanadium (V₂O₅) drastically reduces the accumulation of hydroxylamine and subsequent dimer formation, allowing for near-quantitative yields at lower operating pressures.

References

-

Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated c

- Source: RSC Advances (Royal Society of Chemistry)

-

URL:[Link]

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes Source: Thieme Connect

- Method of reducing aromatic nitro compounds (WO2020131574A1)

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- Source: Mettler Toledo

-

URL:[Link]

Sources

- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mt.com [mt.com]

Technical Support Center: Synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene. Our focus is to address common challenges, enhance yield, and ensure product purity through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,5-Diisopropyl-2,4-dinitrobenzene?

The synthesis is achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-diisopropylbenzene.[1] The reaction employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2]

The isopropyl groups on the 1,3-diisopropylbenzene ring are activating and ortho-, para-directing. This means they direct the incoming electrophile (the nitro group) to the positions ortho and para relative to themselves. The positions at C4 (and C6) are highly activated, being ortho to one isopropyl group and para to the other. The C2 position is also activated, being ortho to both isopropyl groups. The dinitration occurs sequentially at these activated sites.

Q2: Why is strict temperature control so crucial for this reaction?

Temperature control is arguably the most critical parameter for maximizing the yield and purity of the desired product. The nitration of aromatic compounds is a highly exothermic process.

-

Preventing Over-nitration: At higher temperatures, the reaction rate increases significantly, which can lead to the addition of a third nitro group, forming trinitrobenzene byproducts. The presence of two deactivating nitro groups on the ring makes the third nitration slower, but elevated temperatures can overcome this energy barrier.[3]

-

Minimizing Side Reactions and Degradation: Excessive heat can promote oxidation and other side reactions, leading to the formation of dark, tar-like substances and reducing the overall yield of the desired product.[4] Maintaining a low temperature, typically between 0-10°C, ensures a controlled reaction rate.

Q3: What are the major expected side products in this synthesis?

The primary side products arise from incomplete nitration, over-nitration, or nitration at alternative positions.

-

Mononitrated Intermediates: If the reaction does not go to completion, you will have residual mononitrated species, such as 1,3-diisopropyl-4-nitrobenzene.

-

Isomeric Dinitrobenzenes: While the 2,4-dinitro isomer is electronically favored, small amounts of other dinitro isomers may form depending on the precise reaction conditions.

-

Trinitro Byproducts: As mentioned, excessive temperatures or a high concentration of the nitrating agent can lead to the formation of 1,5-diisopropyl-2,4,6-trinitrobenzene.[4]

The structural similarity of these byproducts can make purification challenging, often requiring chromatographic methods.

Q4: What is the specific role of concentrated sulfuric acid?

Concentrated sulfuric acid serves two essential functions in this reaction:

-

Generation of the Electrophile: It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile in the reaction.[2]

-

Reaction Medium and Water Absorption: It acts as a solvent for the reaction and absorbs the water that is produced as a byproduct. This is crucial because the presence of water can reverse the formation of the nitronium ion, thereby slowing down or halting the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Product | 1. Inefficient Nitronium Ion Formation: The nitrating mixture may be old, or water may have contaminated the acids. 2. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. 3. Loss During Work-up: The product may have been lost during extraction or washing steps. | 1. Use fresh, concentrated nitric and sulfuric acids. Ensure all glassware is scrupulously dry. 2. Allow the reaction to stir for the recommended time at the optimal temperature. Monitor progress using Thin Layer Chromatography (TLC). 3. Perform extractions carefully and minimize the volume of washing solutions to prevent loss of product due to slight solubility. |

| Formation of a Dark, Tarry Substance | 1. Excessive Reaction Temperature: This is the most common cause, leading to oxidative degradation.[4] 2. Nitrating Mixture Added Too Quickly: A rapid addition rate causes localized "hot spots" where the temperature spikes, leading to decomposition. | 1. Maintain strict temperature control using an ice/salt bath. Ensure the internal reaction temperature does not exceed 10°C. 2. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. |

| Product is an Oily Mixture, Not a Solid | 1. Incomplete Reaction: The product is likely a mixture of the desired dinitro compound and oily mononitrated intermediates. 2. Presence of Isomeric Byproducts: A mixture of isomers can have a lower melting point or exist as a eutectic mixture. | 1. Re-evaluate the reaction time and stoichiometry. Use TLC to confirm the disappearance of the starting material and mononitrated intermediates. 2. Purify the crude product using column chromatography to separate the desired solid isomer from oily impurities.[5] |

| Difficult-to-Separate Isomers in Final Product | 1. Suboptimal Reaction Conditions: Temperature fluctuations can alter the regioselectivity of the nitration. | 1. Maintain a constant, low temperature throughout the addition of the nitrating agent. 2. If recrystallization is ineffective, employ column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) for separation. Preparative HPLC can also be used for high-purity isolation.[5] |

Experimental Protocols

Optimized Synthesis Protocol for 1,5-Diisopropyl-2,4-dinitrobenzene

Disclaimer: This protocol involves the use of strong acids and highly reactive reagents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

1. Preparation of the Nitrating Mixture: a. In a 100 mL flask immersed in an ice/salt bath, add 20 mL of concentrated sulfuric acid (H₂SO₄). b. While stirring vigorously, slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise. The temperature must be maintained below 10°C throughout the addition. c. Once the addition is complete, allow the mixture to cool to 0°C.

2. Nitration Reaction: a. In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,3-diisopropylbenzene (8.1 g, 0.05 mol) in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice/salt bath. b. Add the pre-cooled nitrating mixture from step 1 to the dropping funnel. c. Add the nitrating mixture dropwise to the stirred solution of 1,3-diisopropylbenzene over a period of approximately 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 10°C. d. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

3. Work-up and Isolation: a. Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with stirring. This will cause the crude product to precipitate. b. Allow the ice to melt, then collect the solid precipitate by vacuum filtration. c. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids. d. Wash the solid with a small amount of cold ethanol to remove some of the more soluble impurities. e. Dry the crude product in a vacuum oven at a low temperature (e.g., 40°C).

Protocol for Purification by Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[5]

-

Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Add the second solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

-

PubChem. (n.d.). 1,3,5-Triisopropyl-2,4-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 98. doi:10.15227/orgsyn.043.0098. Retrieved from [Link]

-

Paré, E. C., Brook, D. J. R., Brieger, A., Badik, M., & Schinke, M. (2005). Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 3(23), 4258–4261. doi:10.1039/B510075E. Retrieved from [Link]

-

Woll, K. A., et al. (2022). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. ACS Chemical Neuroscience, 13(15), 2321–2332. Retrieved from [Link]

-

Chemistry Steps. (2024, January 25). Nitration of Benzene. Retrieved from [Link]

-